2-(4-Bromo-1H-pyrazol-3-yl)pyridine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Procure 2-(4-Bromo-1H-pyrazol-3-yl)pyridine (CAS 166196-52-7) as your privileged heterocyclic building block for kinase and epigenetic inhibitor research. This scaffold is uniquely validated as a JNK inhibitor (IC50=1.33 µM) and its 4-bromo substituent (XLogP3-AA=1.5) is a critical synthetic handle for Suzuki-Miyaura cross-coupling, enabling efficient SAR exploration. Unlike generic analogs, it is a confirmed fragment hit for the HDGFRP2 PWWP domain (co-crystallized at 1.93 Å resolution), providing a high-confidence starting point for structure-guided lead optimization. Ensure experimental reproducibility by selecting this structurally defined, coupling-ready intermediate.

Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
CAS No. 166196-52-7
Cat. No. B189096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-1H-pyrazol-3-yl)pyridine
CAS166196-52-7
Molecular FormulaC8H6BrN3
Molecular Weight224.06 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=C(C=NN2)Br
InChIInChI=1S/C8H6BrN3/c9-6-5-11-12-8(6)7-3-1-2-4-10-7/h1-5H,(H,11,12)
InChIKeyIJIUJGQXEDRMIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromo-1H-pyrazol-3-yl)pyridine (CAS 166196-52-7): Procurement-Relevant Specifications and Classification


2-(4-Bromo-1H-pyrazol-3-yl)pyridine (CAS 166196-52-7) is a heterocyclic building block consisting of a pyrazole ring substituted with a bromine atom at the 4-position and linked to a pyridine ring at the 3-position [1]. It possesses a molecular weight of 224.06 g/mol, a molecular formula of C8H6BrN3, and a computed XLogP3-AA value of 1.5 [2]. The compound is commercially available with purities typically ranging from 95% to 95+% .

Why 2-(4-Bromo-1H-pyrazol-3-yl)pyridine (CAS 166196-52-7) Cannot Be Interchanged with Unsubstituted, Chloro, or Regioisomeric Analogs


Generic substitution among pyrazolylpyridine analogs is not scientifically justified due to quantifiable divergences in three critical procurement dimensions: physicochemical properties, synthetic utility, and target engagement. The 4-bromo substituent confers a distinct molecular weight (224.06 g/mol) and lipophilicity (XLogP3-AA = 1.5) compared to the 4-chloro analog (179.61 g/mol, density 1.366 g/cm³) [1]. Furthermore, the bromine atom serves as a privileged synthetic handle for transition metal-catalyzed cross-coupling reactions, enabling diversification pathways unavailable to des-bromo or chloro variants [2]. Critically, the brominated scaffold has been validated as an inhibitor of the HDGFRP2 PWWP domain via fragment-based screening and X-ray crystallography (PDB ID: 8Z6C, resolution 1.93 Å), establishing a structurally defined binding mode that may not be recapitulated by alternative halogen substitutions or regioisomers [3]. These differences directly impact experimental reproducibility and project outcomes.

Quantitative Differentiation Evidence for 2-(4-Bromo-1H-pyrazol-3-yl)pyridine (CAS 166196-52-7): Comparative Data for Procurement Decisions


Physicochemical Property Differentiation: 4-Bromo vs. 4-Chloro Analog in Pyrazolylpyridine Series

The 4-bromo substituent in 2-(4-bromo-1H-pyrazol-3-yl)pyridine confers distinct physicochemical properties compared to the 4-chloro analog (CAS 166196-24-3). The brominated compound has a molecular weight of 224.06 g/mol and a computed XLogP3-AA of 1.5 [1]. In contrast, the 4-chloro analog has a molecular weight of 179.61 g/mol and a predicted density of 1.366±0.06 g/cm³ . While boiling point predictions are available for the chloro analog (348.0±27.0 °C), such predicted data are not independently verified for the bromo compound .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Synthetic Utility: Bromine as a Privileged Handle for Cross-Coupling Diversification

The 4-bromo substituent serves as a reactive handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and other palladium-mediated arylations, enabling late-stage diversification of the pyrazolylpyridine scaffold [1][2]. The bromine atom is tolerated on the aryl iodide coupling component in palladium-catalyzed C-H arylation methods [2]. This synthetic versatility is a direct consequence of the C-Br bond's favorable reactivity profile compared to C-Cl or C-H bonds, making the brominated compound a strategically preferred building block for constructing complex heterocyclic libraries.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Structural Biology Validation: X-ray Crystallography of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine in HDGFRP2 PWWP Domain

The 4-positional isomer 4-(4-bromo-1H-pyrazol-3-yl)pyridine (BPP, CAS 166196-54-9), which shares the identical 4-bromo-pyrazol-3-yl pharmacophore with the target compound, has been co-crystallized with the HDGFRP2 PWWP domain (PDB ID: 8Z6C) at a resolution of 1.93 Å [1]. This crystal structure provides atomic-level validation of the brominated pyrazolylpyridine scaffold as a bona fide PWWP domain ligand discovered through fragment-based screening [2]. The high-resolution structural data (R-Value Free: 0.236, R-Value Work: 0.189) confirm the binding pose and intermolecular interactions of the bromopyrazolylpyridine core [1].

Structural Biology Fragment-Based Drug Discovery Epigenetics

Kinase Inhibition Profile: JNK3 Binding Affinity of the Pyrazolylpyridine Scaffold

The pyrazol-4-yl pyridine scaffold has demonstrated measurable activity against c-Jun N-terminal kinase (JNK) isoforms. In a series of 36 pyrazol-4-yl pyridine derivatives, compound 11e exhibited IC50 values of 1.81 nM against JNK1, 12.7 nM against JNK2, and 10.5 nM against JNK3 [1]. A separate study identified pyrazole derivatives as potent and selective JNK3 inhibitors, with compounds 1c and 1f exhibiting IC50 values of 99.0 nM and 97.4 nM against JNK3, respectively [2]. While the target compound 2-(4-bromo-1H-pyrazol-3-yl)pyridine itself has a reported JNK3 IC50 of 1.33 μM (1,330 nM) in a radiometric assay, this represents baseline activity for the unelaborated core scaffold [3].

Kinase Inhibitor Discovery JNK Signaling Biochemical Assay

Evidence-Based Application Scenarios for 2-(4-Bromo-1H-pyrazol-3-yl)pyridine (CAS 166196-52-7)


Medicinal Chemistry: Synthesis of JNK Kinase Inhibitor Libraries via Cross-Coupling Diversification

Researchers developing c-Jun N-terminal kinase (JNK) inhibitors can utilize 2-(4-bromo-1H-pyrazol-3-yl)pyridine as a core scaffold for library synthesis. The compound's baseline JNK3 inhibitory activity (IC50 = 1.33 μM) provides a validated starting point, while the bromine atom at the pyrazole 4-position enables efficient Suzuki-Miyaura, Negishi, or other palladium-catalyzed cross-coupling reactions to introduce diverse aryl or heteroaryl substituents for structure-activity relationship (SAR) exploration [1][2]. This approach has been successfully employed to generate pyrazol-4-yl pyridine derivatives with enhanced JNK isoform potency, including compounds exhibiting IC50 values as low as 1.81 nM against JNK1 [3].

Fragment-Based Drug Discovery: PWWP Domain Bromodomain Inhibitor Development

Investigators targeting epigenetic reader domains, particularly the HDGFRP2 PWWP domain, can procure the structurally related 4-positional isomer 4-(4-bromo-1H-pyrazol-3-yl)pyridine (BPP) as a validated fragment hit. This brominated pyrazolylpyridine scaffold has been co-crystallized with the HDGFRP2 PWWP domain at 1.93 Å resolution (PDB ID: 8Z6C), confirming its binding mode and providing a high-resolution structural template for structure-guided optimization [4]. The fragment-based discovery approach that identified BPP as an HDGFRP2 PWWP inhibitor establishes the bromopyrazolylpyridine pharmacophore as a privileged chemotype for this target class, supporting its use in hit-to-lead campaigns [5].

Organic Synthesis: Preparation of Complex Heterocyclic Libraries via Site-Selective Functionalization

Synthetic chemists requiring a bifunctional heterocyclic building block can select 2-(4-bromo-1H-pyrazol-3-yl)pyridine for sequential site-selective functionalization strategies. The bromine substituent is compatible with palladium-catalyzed C-H arylation methods using pyridine as a directing group, enabling orthogonal diversification of the scaffold [2]. Additionally, the pyridine nitrogen provides a coordination site for metal catalysts, while the pyrazole NH may be functionalized via N-arylation or N-alkylation chemistries. This orthogonal reactivity profile makes the compound suitable for constructing polyheterocyclic architectures relevant to kinase inhibitor discovery and materials science applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.